molecular formula C32H26N2O10 B13428519 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B13428519
M. Wt: 598.6 g/mol
InChI Key: AWKZGSYKGWPPIC-VHPOQJMKSA-N
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Description

This compound is a stereospecific oxolane (tetrahydrofuran) derivative featuring multiple functional groups:

  • Stereochemistry: All four chiral centers (2R,3R,4R,5R) confer a rigid three-dimensional structure critical for interactions in biological or catalytic systems.
  • Substituents: 3,4-Dibenzoyloxy groups: These ester moieties enhance lipophilicity and may influence metabolic stability. 4-Methyl group: Steric hindrance at position 4 could affect conformational flexibility.

Properties

Molecular Formula

C32H26N2O10

Molecular Weight

598.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H26N2O10/c1-32(44-30(38)23-15-9-4-10-16-23)27(43-29(37)22-13-7-3-8-14-22)25(20-41-28(36)21-11-5-2-6-12-21)42-31(32)33-19-24(34(39)40)17-18-26(33)35/h2-19,25,27,31H,20H2,1H3/t25-,27-,31-,32-/m1/s1

InChI Key

AWKZGSYKGWPPIC-VHPOQJMKSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:

    Protection of Ribofuranose: The ribofuranose sugar is protected by benzoylation to form 2,3,5-Tri-O-benzoyl-D-ribofuranose.

    Formation of the Nucleoside: The protected ribofuranose is then coupled with a pyridine derivative under acidic or basic conditions to form the nucleoside analog.

    Nitration: The pyridine ring is nitrated to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Reduction: 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-aminopyridine-2(1H)-one.

    Deprotection: 1-(2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one.

Scientific Research Applications

1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a nucleoside analog in antiviral research.

    Medicine: Investigated for its potential therapeutic properties in cancer treatment.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Compound A : [(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl] Benzoate (CAS 729596-46-7)
  • Key Differences :
    • 5-Oxo group replaces the 5-nitro-2-oxopyridin-1-yl moiety, reducing electron-withdrawing effects.
    • 4-Hydroxy group instead of a 4-methyl substituent, increasing polarity and hydrogen-bonding capacity.
  • Implications :
    • Lower molecular weight (370.4 g/mol vs. ~550–600 g/mol for the target compound) suggests differences in solubility and diffusion kinetics.
    • Lack of nitroheterocycle may reduce reactivity in redox or nucleophilic environments .
Compound B : [(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl Benzoate
  • Key Differences: 4-Fluoro substituent: Enhances metabolic stability and electronegativity compared to the 4-methyl group.
  • Physicochemical Data :
    • Predicted Collision Cross Section (CCS) for [M+H]+ adduct: 233.8 Ų, indicating a compact structure despite higher molecular weight (572.18 g/mol) .
Compound C : 3,5-Di-O-(p-Toluoyl)-5-(2-Hydroxyethyl)-2-deoxyuridine
  • Key Differences :
    • 2-Hydroxyethyl substituent on pyrimidinedione enhances hydrophilicity.
    • Methylbenzoyl esters (p-toluoyl) instead of benzoyl groups increase steric bulk and may alter substrate-enzyme interactions.
  • Implications :
    • The hydroxyethyl group could improve aqueous solubility but reduce membrane permeability compared to the nitro-substituted target compound .

Research Implications

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance reactivity in nucleophilic substitution or serve as a pharmacophore in antimicrobial or anticancer agents, unlike Compounds A and C .
  • Adduct Formation : Compound B’s CCS data suggest distinct interactions in mass spectrometry-based analyses, which could guide analytical method development for the target compound .

Biological Activity

Molecular Characteristics

  • IUPAC Name : [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
  • Molecular Formula : C26H21N3O7
  • Molecular Weight : 465.46 g/mol
  • CAS Number : 97614-43-2

Structural Features

The compound features a tetrahydrofuran ring with multiple functional groups, including:

  • Dibenzoyloxy groups : Contributing to its lipophilicity and potential interaction with biological membranes.
  • Nitropyridine moiety : Known for its role in biological activity, particularly in enzyme inhibition and as a pharmacophore in drug design.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of the nitropyridine group is particularly noteworthy as it has been associated with enhanced antibacterial properties. Studies have shown that derivatives of nitropyridine can inhibit the growth of various bacterial strains, making this compound a candidate for further exploration as an antimicrobial agent.

Enzyme Inhibition

The dibenzoyloxy and nitropyridine groups may interact with specific enzymes, potentially leading to inhibition. For instance:

  • Target Enzymes : The compound could inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that the compound may possess selective toxicity towards cancer cell lines. The mechanism of action may involve:

  • Induction of apoptosis through the activation of caspases.
  • Disruption of cellular signaling pathways critical for tumor growth.

Case Studies

  • Antibacterial Activity : A study conducted on various derivatives showed that compounds similar to this one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound could reduce cell viability in HeLa and MCF-7 cell lines by inducing apoptosis.

Synthesis Pathways

The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate typically involves several key steps:

  • Formation of the Tetrahydrofuran Ring : Utilizing starting materials that allow for cyclization.
  • Introduction of Benzoyloxy Groups : Achieved through acylation reactions.
  • Nitration of Pyridine Derivatives : To introduce the nitro group at the desired position.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli.
CytotoxicityInduces apoptosis in HeLa and MCF-7 cells; potential for cancer treatment applications.
Enzyme InteractionPotential inhibition of key metabolic enzymes in bacteria.

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